molecular formula C21H27N3O2 B7339546 1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

货号: B7339546
分子量: 353.5 g/mol
InChI 键: SNUBXADCEKLBES-PAMZHZACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea, also known as CCX140, is a small molecule drug that is being studied for its potential to treat various inflammatory diseases.

作用机制

1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is a selective antagonist of the chemokine receptor CCR2, which plays a key role in the recruitment of inflammatory cells to sites of tissue damage. By blocking CCR2, this compound reduces the infiltration of inflammatory cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve metabolic function in preclinical studies. Specifically, this compound has been shown to reduce macrophage infiltration and improve glucose tolerance in animal models of diabetes. In addition, this compound has been shown to reduce liver inflammation and fibrosis in animal models of non-alcoholic steatohepatitis.

实验室实验的优点和局限性

One advantage of using 1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea in lab experiments is its selectivity for CCR2, which allows for targeted inhibition of inflammation. However, one limitation is that the effects of this compound may vary depending on the disease model being studied.

未来方向

There are several potential future directions for the study of 1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea. One area of interest is the potential use of this compound in the treatment of inflammatory bowel disease. In addition, this compound may have potential as a treatment for atherosclerosis, as it has been shown to reduce macrophage infiltration in animal models of the disease. Finally, future studies may explore the combination of this compound with other anti-inflammatory agents for enhanced therapeutic effect.
Conclusion:
In conclusion, this compound is a small molecule drug that shows promise in the treatment of various inflammatory diseases. Its selective inhibition of CCR2 allows for targeted inhibition of inflammation, and preclinical studies have shown its potential to improve metabolic function and reduce inflammation in animal models of disease. Future studies will continue to explore the potential of this compound in the treatment of inflammatory diseases.

合成方法

The synthesis of 1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea involves several steps, including the reaction of 1-(1,3-oxazol-2-yl)-2-phenylethylamine with isocyanate, followed by the reaction of the resulting urea with (1R,3S)-3-cyclopropylcyclohexylamine. The final product is obtained through purification and characterization.

科学研究应用

1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea has been studied for its potential to treat various inflammatory diseases, including diabetic nephropathy, non-alcoholic steatohepatitis, and rheumatoid arthritis. In preclinical studies, this compound has been shown to reduce inflammation and improve metabolic function.

属性

IUPAC Name

1-[(1R,3S)-3-cyclopropylcyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c25-21(23-18-8-4-7-17(14-18)16-9-10-16)24-19(20-22-11-12-26-20)13-15-5-2-1-3-6-15/h1-3,5-6,11-12,16-19H,4,7-10,13-14H2,(H2,23,24,25)/t17-,18+,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUBXADCEKLBES-PAMZHZACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。